2'-Methylspiro[cyclohexane-1,1'-isoindolin]-3'-one
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Overview
Description
2-Methylspiro[cyclohexane-1,1-[1H]isoindol]-3(2H)-one is a chemical compound with the molecular formula C14H17NO It is characterized by a spirocyclic structure, which includes a cyclohexane ring fused to an isoindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylspiro[cyclohexane-1,1-[1H]isoindol]-3(2H)-one typically involves the reaction of cyclohexanone with an appropriate isoindole derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired application and scale of production .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
2-Methylspiro[cyclohexane-1,1-[1H]isoindol]-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Methylspiro[cyclohexane-1,1-[1H]isoindol]-3(2H)-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Methylspiro[cyclohexane-1,1-[1H]isoindol]-3(2H)-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. Detailed studies on its mechanism of action are essential to understand its potential therapeutic and industrial applications .
Comparison with Similar Compounds
Similar Compounds
Spiro[cyclohexane-1,1’-isoindole]: Similar spirocyclic structure but lacks the methyl group.
Spiro[cyclohexane-1,1’-pyrrolidine]: Contains a pyrrolidine ring instead of an isoindole moiety.
Spiro[cyclohexane-1,1’-piperidine]: Features a piperidine ring in place of the isoindole moiety.
Uniqueness
2-Methylspiro[cyclohexane-1,1-[1H]isoindol]-3(2H)-one is unique due to its specific structural features, including the presence of a methyl group and the spirocyclic fusion of cyclohexane and isoindole rings.
Properties
Molecular Formula |
C14H17NO |
---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
2'-methylspiro[cyclohexane-1,3'-isoindole]-1'-one |
InChI |
InChI=1S/C14H17NO/c1-15-13(16)11-7-3-4-8-12(11)14(15)9-5-2-6-10-14/h3-4,7-8H,2,5-6,9-10H2,1H3 |
InChI Key |
MAZPXJQJVRMLDZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C13CCCCC3 |
Origin of Product |
United States |
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